molecular formula C20H25F3N6O3 B1676103 PKC-theta inhibitor CAS No. 736048-65-0

PKC-theta inhibitor

カタログ番号 B1676103
CAS番号: 736048-65-0
分子量: 454.4 g/mol
InChIキー: HKOWATVSFKRXRW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

PKC-theta inhibitor is a serine/threonine kinase that belongs to the novel PKC subfamily . It is highly expressed in skeletal muscle cells, platelets, and T lymphocytes, where it controls several essential cellular processes such as survival, proliferation, and differentiation . PKC-theta inhibitor has been extensively studied for its role in the immune system, where its translocation to the immunological synapse plays a critical role in T cell activation .


Synthesis Analysis

The synthesis of PKC-theta inhibitors involves the use of structure-based drug design . A novel PKC-theta inhibitor (nPKC-θi2) was developed that specifically inhibits nuclear translocation of PKC-theta without interrupting normal signaling in healthy T cells .


Molecular Structure Analysis

The PKC family, which includes the PKC-theta inhibitor, is classified into three subfamilies based on their structure and ability to respond to calcium and/or diacylglycerol (DAG) . The novel PKC-theta isoform is different from other PKC isoforms since its physiological expression is limited to a few types of cells .


Chemical Reactions Analysis

PKC-theta inhibitor 1 is the PKC-theta inhibitor with a Ki value of 6 nM, and it inhibits IL-2 production in vivo with an IC50 of 0.19 μM . PKC-theta inhibitor 1 demonstrates a reduction of symptoms in a mouse model of multiple sclerosis .

科学的研究の応用

Application in Cancer Therapy

  • Scientific Field: Oncology
  • Summary of Application: PKC-theta inhibitors have been identified as potential therapeutic targets for cancer treatment. They play a crucial role in the regulation of carcinogenesis .
  • Methods of Application: The specific methods of application would depend on the type of cancer and the specific therapeutic strategy. Generally, these inhibitors would be administered in a way that allows them to interact with the PKC-theta proteins within cancer cells .
  • Results or Outcomes: While the specific outcomes would depend on the individual patient and the type of cancer, the goal of using PKC-theta inhibitors in cancer therapy is to slow or stop the growth of cancer cells .

Application in Immunological and T-cell Mediated Diseases

  • Scientific Field: Immunology
  • Summary of Application: PKC-theta plays a crucial role in the proliferation, differentiation, and survival of T-cells. Therefore, PKC-theta inhibitors are being explored as a potential treatment for a variety of immunological and T-cell mediated diseases .
  • Methods of Application: The specific methods of application would depend on the disease being treated. In general, these inhibitors would be administered in a way that allows them to interact with the PKC-theta proteins within T-cells .
  • Results or Outcomes: The goal of using PKC-theta inhibitors in the treatment of immunological and T-cell mediated diseases is to modulate the immune response. The specific outcomes would depend on the individual patient and the disease being treated .

Safety And Hazards

The safety data sheet for PKC-theta inhibitor 1 suggests that medical attention is required if inhaled . If breathing is difficult, the victim should be moved into fresh air .

将来の方向性

The recent development and application of PKC-theta inhibitors in the context of autoimmune diseases could benefit the emergence of treatment for cancers in which PKC-theta has been implicated . A compound precision designed by Exscientia and in-licensed by Bristol Myers Squibb in August 2021, has entered Phase 1 clinical trials in the United States .

特性

IUPAC Name

4-N-[[4-(aminomethyl)cyclohexyl]methyl]-5-nitro-2-N-[[2-(trifluoromethoxy)phenyl]methyl]pyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25F3N6O3/c21-20(22,23)32-17-4-2-1-3-15(17)11-26-19-27-12-16(29(30)31)18(28-19)25-10-14-7-5-13(9-24)6-8-14/h1-4,12-14H,5-11,24H2,(H2,25,26,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKOWATVSFKRXRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CN)CNC2=NC(=NC=C2[N+](=O)[O-])NCC3=CC=CC=C3OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25F3N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

PKC-theta inhibitor

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PKC-theta inhibitor
Reactant of Route 2
Reactant of Route 2
PKC-theta inhibitor
Reactant of Route 3
Reactant of Route 3
PKC-theta inhibitor
Reactant of Route 4
PKC-theta inhibitor
Reactant of Route 5
PKC-theta inhibitor
Reactant of Route 6
PKC-theta inhibitor

Citations

For This Compound
171
Citations
SW Tas, MJ Vervoordeldonk, N Hajji, M May… - Arthritis Research & …, 2005 - Springer
… Results Intra-articular injection of the T-cell specific PKC-theta inhibitor PIF on days 10 and 12 did not result in amelioration of arthritis nor reduced bone erosion. However, …
Number of citations: 5 link.springer.com
H Lee, SL Siedlak, X Zhu, MA Smith… - Alzheimer's & …, 2010 - Wiley Online Library
Background Background: Insulin mediates important processes in neurons including glucose uptake, synaptic transmission, and learning. Recent studies suggest that impaired insulin …
Z Li, CS Abdullah, ZQ Jin - 2013 - Wiley Online Library
… of deactivation of mature T cells on myocardial ischemia/reperfusion (IR) injury was elucidated with two approaches: Pharmacological inhibition with a selective PKC theta inhibitor (…
Number of citations: 0 faseb.onlinelibrary.wiley.com
E Park, AN Patel - Biochemical and biophysical research communications, 2010 - Elsevier
… The PKC-theta inhibitor is expected to inhibit PKC-delta, in addition to the original target, since the two PKCs share significant sequence identity (information provided by the drug …
Number of citations: 15 www.sciencedirect.com
A Philippidis - GEN Edge, 2023 - liebertpub.com
EXS4318, a potentially first-in-class selective Protein kinase C (PKC) theta inhibitor, is the first clinical candidate to emerge from the initial small molecule AI-based discovery …
Number of citations: 0 www.liebertpub.com
EE Solomou, A Tsanaktsi, V Fertakis, K Dallas… - Blood, 2008 - Elsevier
… We analyzed the effects of rottlerin, a PKC-theta inhibitor, SB203580, a p38 MAPK pathway inhibitor, and PD98059, an ERK pathway inhibitor, on Th17 and Th1/17 cell induction in …
Number of citations: 2 www.sciencedirect.com
A Schrötter, C Schumbrutzki, A Schnabel… - Alzheimer's & …, 2010 - Wiley Online Library
Background APP/APLP1/APLP2-knockout mice demonstrate a cortical dysplasia phenotype. This effect was also described for FE65/FE65L1 knockout mice. However, the underlying …
C Menard, R Quirion - Alzheimer's & Dementia, 2010 - Wiley Online Library
Background Normal aging is associated with impairments in cognition, especially learning and memory. The hippocampus is a brain structure involved in these processes. Thus, aged-…
R Hilhorst, A van den Berg, P Boender, T van Wezel… - Cancers, 2023 - mdpi.com
Simple Summary Recurrent non-medullary thyroid cancer (NMTC) is difficult to treat and therapy options are limited. Of the available compounds, serine/threonine kinase (STK) …
Number of citations: 7 www.mdpi.com
HDI VI, S nitrate Antifungal, E nitrate salt Antifungal… - pdfs.semanticscholar.org
GX15-070 mesylate, Obatoclax Mesylate Bcl-2, Bcl-XL, Mcl-1 inhibitor TW-37, TW37 Bcl-2, Bcl-XL, Mcl-1 inhibitor PD173955-Analogue 1 BCR, ABL1 (ABL) Nilotinib, Tasigna, AMN-107 …
Number of citations: 0 pdfs.semanticscholar.org

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。